
5-Bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one, or 5-Br-FPP, is a synthetic compound commonly used in the laboratory setting for a variety of scientific research applications. It is a versatile compound that can be used in a wide range of experiments due to its unique properties.
Applications De Recherche Scientifique
5-Br-FPP has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and DNA binding. It has been used in studies of enzyme inhibition, in which it has been found to be a potent inhibitor of some enzymes. It has also been used in studies of protein-protein interactions, in which it has been found to bind to certain proteins and inhibit their activity. Finally, it has also been used in studies of DNA binding, in which it has been found to be a potent binder of certain DNA sequences.
Mécanisme D'action
The mechanism of action of 5-Br-FPP is not fully understood. However, it is believed that it binds to certain enzymes and proteins in order to inhibit their activity. It is also believed to bind to certain DNA sequences in order to regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-FPP are not fully understood. However, in studies of enzyme inhibition, it has been found to be a potent inhibitor of some enzymes, which can lead to changes in biochemical pathways. In studies of protein-protein interactions, it has been found to bind to certain proteins and inhibit their activity, which can lead to changes in physiological processes. Finally, in studies of DNA binding, it has been found to be a potent binder of certain DNA sequences, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Br-FPP in lab experiments is its versatility. It can be used in a wide range of experiments due to its unique properties. Additionally, it is relatively easy to synthesize and can be stored for long periods of time.
The main limitation of using 5-Br-FPP in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to predict its effects in certain experiments. Additionally, it can be difficult to obtain due to its high cost and limited availability.
Orientations Futures
There are several potential future directions for 5-Br-FPP research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Additionally, further research could be conducted into the synthesis of 5-Br-FPP and ways to make it more cost-effective and available. Finally, further research could be conducted into the use of 5-Br-FPP in drug development and other medical applications.
Méthodes De Synthèse
5-Br-FPP is synthesized through a method known as the Ullmann reaction, which is a type of cross-coupling reaction. This reaction involves the use of a transition metal catalyst to facilitate the formation of a carbon-carbon bond between two different organic molecules. In the case of 5-Br-FPP, the reaction involves the use of a palladium catalyst to create the desired product. The reaction is typically conducted in an aqueous solution at a temperature of around 100 degrees Celsius.
Propriétés
IUPAC Name |
5-bromo-1-(3-fluorophenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-13-10(15)14(6-7)9-3-1-2-8(12)4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVGSVHBFOHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)
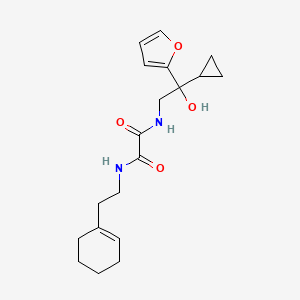

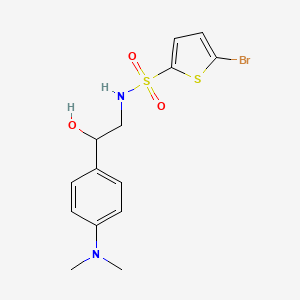
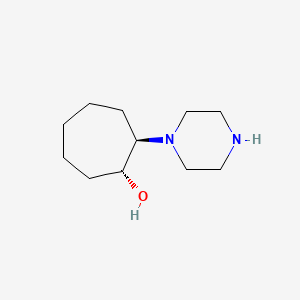
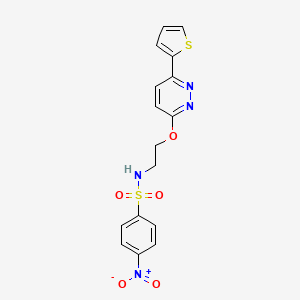

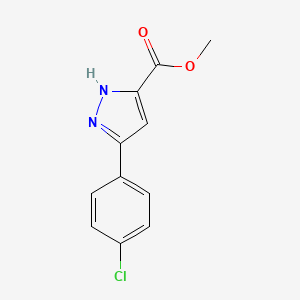
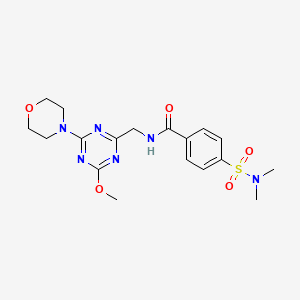
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)